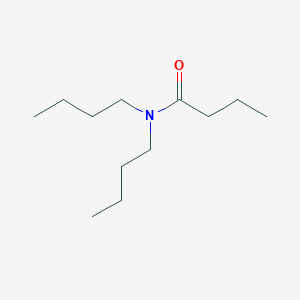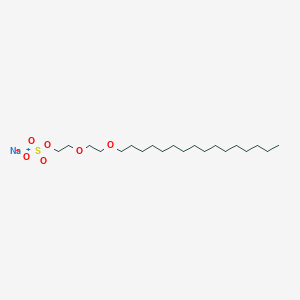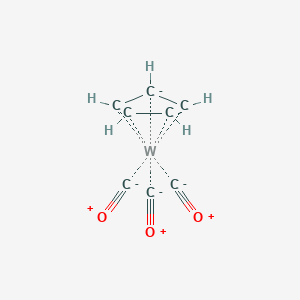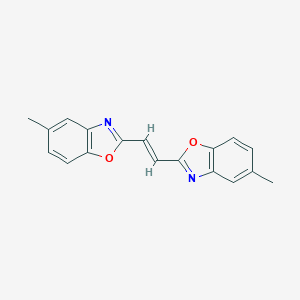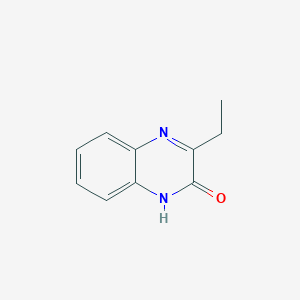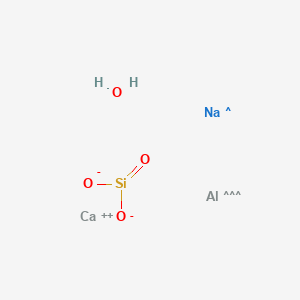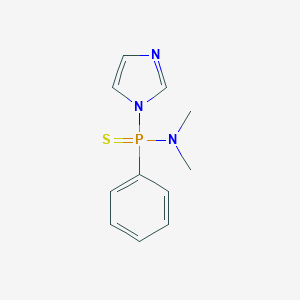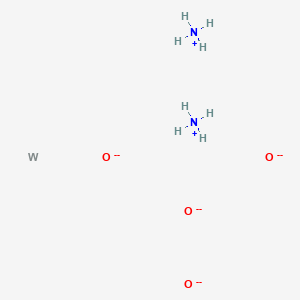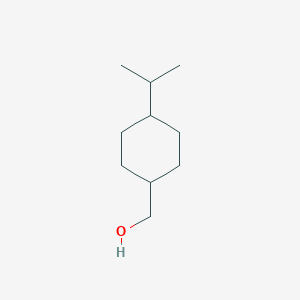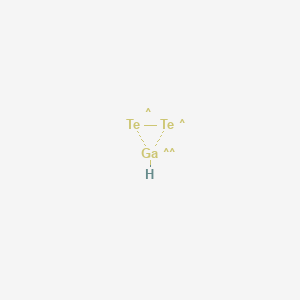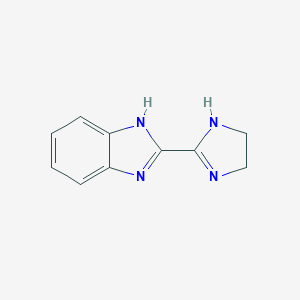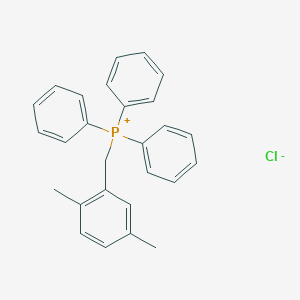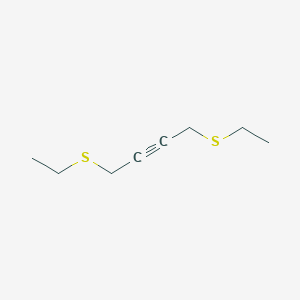
Fluorine-18
Vue d'ensemble
Description
Fluorine-18 is a radioactive isotope of fluorine that is widely used in medical imaging, particularly in positron emission tomography (PET) scans. Fluorine-18 is produced by nuclear reactions and has a half-life of approximately 110 minutes. Due to its short half-life, fluorine-18 must be produced on-site and used immediately for medical imaging.
Applications De Recherche Scientifique
Inorganic Chemistry
Fluorine-18 (18F) has been primarily utilized in the synthesis of 18F-labelled organic compounds and radiopharmaceuticals. However, it's also emerging as a significant tool in inorganic chemistry. Its application in the development of inorganic fluorinating agents, mechanistic studies, and imaging tools represents a new frontier in research, highlighting the untapped potential of 18F in this field (Varlow et al., 2018).
Positron Emission Tomography (PET) Imaging
Fluorine-18 is extensively used in PET radiopharmaceuticals for both clinical and preclinical research. Its favorable physical and nuclear characteristics, including a 97% β(+) decay and a 109.8 min half-life, make it ideal for molecular imaging. The use of arenes and heteroarenes, which are metabolically robust, for 18F-incorporation, has been a significant focus in the field, expanding the applications of PET imaging in tracking diseases and supporting drug discovery programs (Preshlock et al., 2016).
Drug Discovery and Radioligands
In drug discovery, 18F plays a crucial role, especially in the development of radioligands for PET. Recent advances in 18F-fluorination of aryl boron reagents have led to more efficient and general approaches for labeling radioligands. This has significant implications for the synthesis of complex pharmaceutical molecules, aiding in the exploration of new drug targets (Taylor et al., 2017).
Bioengineering and Nanotechnology
The role of fluorinated molecules in bioengineering and nanotechnology is growing, with fluorine-18 playing a central part. Its incorporation into materials for imaging, therapeutics, and environmental applications demonstrates the diverse utility of fluorine-fluorine interactions. Specifically, 18F's low natural abundance offers advantages in imaging sensitivity and disease detection (Zhang et al., 2021).
Radiochemistry and Synthesis Strategies
Fluorine-18's diverse range of radiochemistry and synthesis strategies is pivotal for PET diagnosis. Techniques like nucleophilic and electrophilic fluorination, Cu-mediated mechanisms, and the use of prosthetic groups have been developed to achieve high radiochemical yields. This versatility allows for the exploration of cellular uptake and pharmacokinetics of 18F-labeled tracers, greatly benefiting cancer therapy and neurological condition diagnosis (Goud et al., 2019).
Propriétés
Numéro CAS |
13981-56-1 |
|---|---|
Nom du produit |
Fluorine-18 |
Formule moléculaire |
FH |
Poids moléculaire |
19.0089 g/mol |
Nom IUPAC |
fluorane |
InChI |
InChI=1S/FH/h1H/i1-1 |
Clé InChI |
KRHYYFGTRYWZRS-BJUDXGSMSA-N |
SMILES isomérique |
[18FH] |
SMILES |
F |
SMILES canonique |
F |
Synonymes |
18F radioisotope F-18 radioisotope Fluorine-18 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

